molecular formula C19H21FN4OS B2804717 N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 1099309-12-2

N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B2804717
CAS No.: 1099309-12-2
M. Wt: 372.46
InChI Key: MOVUHGAHISGVND-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclohexyl group, a fluorophenyl group, and an imidazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c1-24(19(13-21)9-3-2-4-10-19)17(25)12-26-18-22-11-16(23-18)14-5-7-15(20)8-6-14/h5-8,11H,2-4,9-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVUHGAHISGVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=NC=C(N1)C2=CC=C(C=C2)F)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide typically involves multiple steps, including the formation of the imidazole ring and the introduction of the fluorophenyl and cyanocyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)cyclohexanecarboxamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide stands out due to its specific combination of functional groups and the presence of the imidazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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